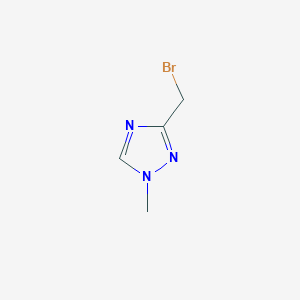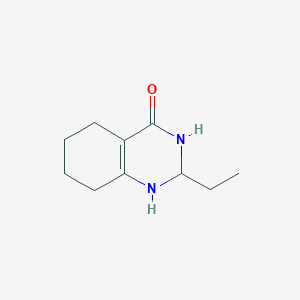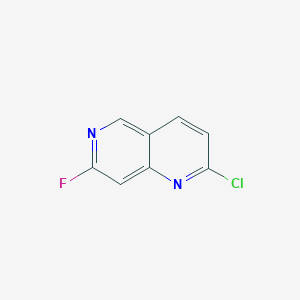
3-(bromomethyl)-1-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole is a heterocyclic organic compound containing a triazole ring substituted with a bromomethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method is to react 1-methyl-1H-1,2,4-triazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azido-triazoles, thiocyanato-triazoles, and methoxy-triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: 1-methyl-1H-1,2,4-triazole.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of functional materials, including polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
- 3-(Iodomethyl)-1-methyl-1H-1,2,4-triazole
- 1-Methyl-1H-1,2,4-triazole
Uniqueness
3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H6BrN3 |
|---|---|
Poids moléculaire |
176.01 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methyl-1,2,4-triazole |
InChI |
InChI=1S/C4H6BrN3/c1-8-3-6-4(2-5)7-8/h3H,2H2,1H3 |
Clé InChI |
OHHUXUIPLIQQKZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11910816.png)




![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)



![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)


